

In-Depth Technical Guide: C18 Globotriaosylceramide-d3

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Compound of Interest

Compound Name: C18 Globotriaosylceramide-d3

Cat. No.: B15598264

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **C18 Globotriaosylceramide-d3** (C18 Gb3-d3), a deuterated internal standard crucial for the accurate quantification of C18 Globotriaosylceramide (C18 Gb3). C18 Gb3 is a significant biomarker in the diagnosis and therapeutic monitoring of Fabry disease, a rare X-linked lysosomal storage disorder. This document details its chemical properties, biological significance, and analytical methodologies.

Core Data Presentation

The quantitative data for **C18 Globotriaosylceramide-d3** are summarized below, providing a clear reference for researchers.

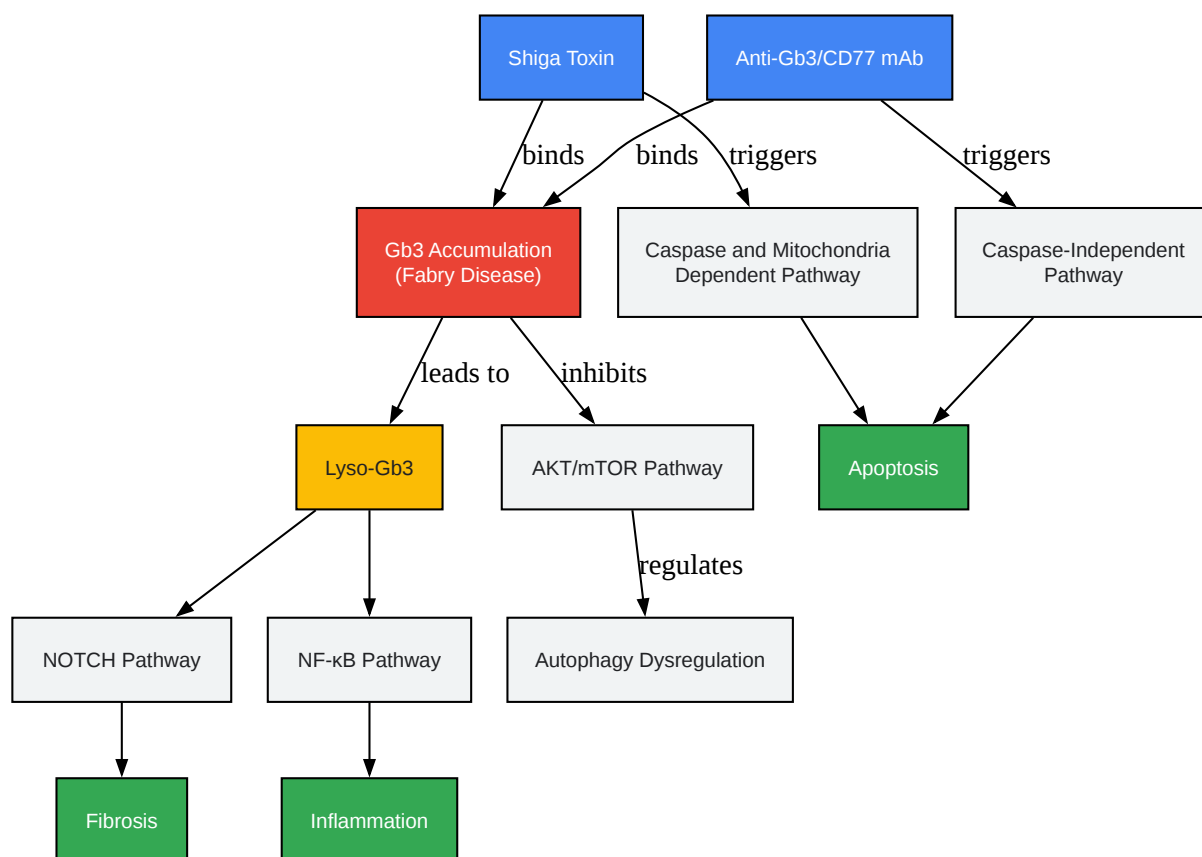
Property	Value	Reference
Chemical Formula	C ₅₄ H ₉₈ D ₃ NO ₁₈	[1]
Formula Weight	1055.4 g/mol	[1]
Monoisotopic Mass	1054.720458767 Da	Calculated from constituent isotope masses
Synonyms	N-ω-CD ₃ -Octadecanoyl-ceramide Trihexoside, Galα1-4Galβ1-4Glcβ-Cer(d18:1/18:0) d3, Gb3(d18:1/18:0-d3)	[1]
Purity	≥99% deuterated forms (d ₁ -d ₃)	[1]
Formulation	Solid	[1]
Solubility	Chloroform:Methanol (2:1), DMSO	[1]
Storage Temperature	-20°C	[1]

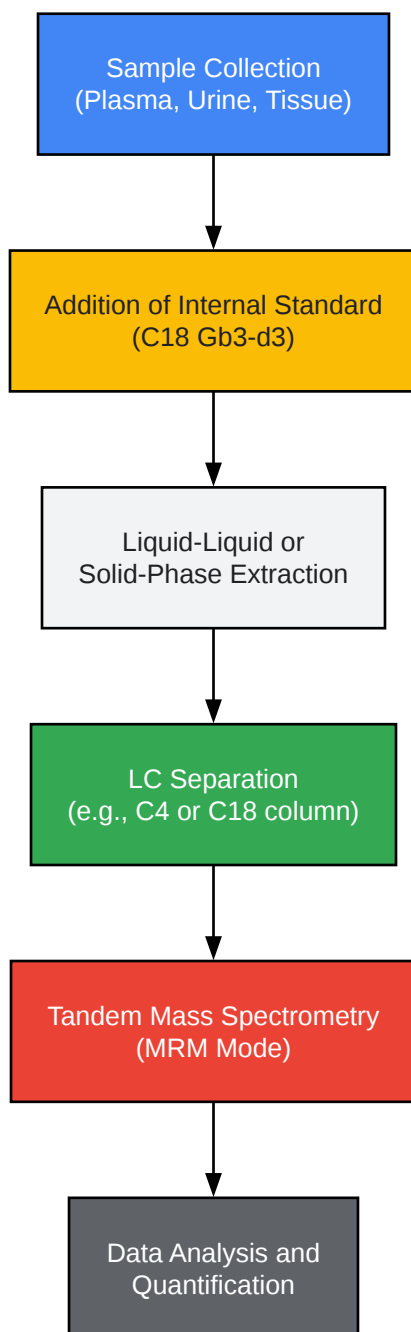
Biological Significance and Signaling Pathways

Globotriaosylceramide (Gb3) is a neutral glycosphingolipid that functions as a key component of the cell membrane. Its accumulation is the primary molecular event in Fabry disease, resulting from a deficiency of the lysosomal enzyme α-galactosidase A.[2][3] This accumulation disrupts cellular signaling pathways, leading to the multi-organ pathology characteristic of the disease.[3]

Gb3 is also recognized as the B-cell differentiation antigen CD77 and serves as a receptor for Shiga toxins, produced by enterohemorrhagic Escherichia coli.[2][4] The binding of Shiga toxin to Gb3 initiates a signaling cascade that can lead to apoptosis.[4]

Furthermore, in the context of Fabry disease, the accumulation of Gb3 and its deacylated form, globotriaosylsphingosine (lyso-Gb3), can inhibit the AKT and mTOR pathways, leading to dysregulation of autophagy.[5] Lyso-Gb3 can also activate the NOTCH and NF-κB signaling pathways, promoting inflammation and fibrosis.[5]





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